4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline
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Overview
Description
4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline is a compound that belongs to the class of polycyclic aromatic hydrocarbons It features a brominated anthracene moiety attached to a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline typically involves the bromination of anthracene followed by a coupling reaction with N,N-dimethylaniline. The bromination of anthracene can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 10-bromoanthracene is then subjected to a coupling reaction with N,N-dimethylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene moiety can undergo oxidation to form anthraquinone derivatives, while reduction can lead to the formation of dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Coupling: Formation of more complex polycyclic aromatic compounds.
Scientific Research Applications
4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The anthracene moiety can intercalate between DNA base pairs, potentially affecting gene expression and cellular processes. Additionally, the dimethylaniline group can interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(10-Bromoanthracen-9-yl)benzonitrile
- 4-(10-Bromoanthracen-9-yl)phenol
- 4-(10-Bromoanthracen-9-yl)aniline
Uniqueness
4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline is unique due to the presence of both the brominated anthracene and the dimethylaniline moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic electronics and materials science .
Properties
CAS No. |
112209-11-7 |
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Molecular Formula |
C22H18BrN |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-(10-bromoanthracen-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C22H18BrN/c1-24(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22(23)20-10-6-4-8-18(20)21/h3-14H,1-2H3 |
InChI Key |
BKJFNCOXNCGDAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
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